5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide
Description
5-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan-3-carboxamide core substituted with a 4-chlorophenyl group at position 5, a methyl group at position 2, and a furan-2-ylmethyl amine moiety at the N-position. Its molecular formula is C₁₇H₁₄ClNO₃, with a molecular weight of 323.75 g/mol.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-15(17(20)19-10-14-3-2-8-21-14)9-16(22-11)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLJDUUTQQDLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Methylfuran-3-carboxylic Acid Intermediate
The 2-methylfuran-3-carboxylic acid fragment serves as the foundational building block. A validated approach derives from the Feist-Benary synthesis (Figure 4 in), which condenses α-chloro ketones with β-keto esters in the presence of pyridine. For example:
- Reactant preparation : Ethyl acetoacetate (β-keto ester) reacts with chloroacetone (α-chloro ketone) under acidic conditions (H₂SO₄) to yield 2-methylfuran-3-carboxylate.
- Hydrolysis : The ester undergoes saponification with NaOH to produce 2-methylfuran-3-carboxylic acid.
Key data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pyridine, H₂SO₄, 80°C | 72 | |
| Ester hydrolysis | NaOH (2M), reflux | 89 |
Introduction of the 4-Chlorophenyl Group
Position-selective functionalization at C5 of the furan ring is achieved via palladium-catalyzed cross-coupling . The Suzuki-Miyaura reaction couples the 5-bromo-2-methylfuran-3-carboxylic acid derivative with 4-chlorophenylboronic acid:
- Bromination : 2-Methylfuran-3-carboxylic acid undergoes electrophilic bromination using NBS (N-bromosuccinimide) in DMF at 0°C to yield 5-bromo-2-methylfuran-3-carboxylic acid.
- Coupling : The brominated intermediate reacts with 4-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis, K₂CO₃ base, and toluene/water solvent at 90°C.
Optimized conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Maximizes coupling efficiency |
| Temperature | 90°C | Balances reactivity and stability |
| Solvent | Toluene/H₂O (3:1) | Enhances boronic acid solubility |
Yield : 68% after purification by column chromatography.
Amide Bond Formation with Furan-2-ylmethylamine
The carboxylic acid is activated as an acid chloride before coupling with furan-2-ylmethylamine:
- Activation : 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.
- Amidation : The acid chloride reacts with furan-2-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Critical parameters :
- Stoichiometry : 1.2 equivalents of furan-2-ylmethylamine ensure complete reaction.
- Temperature : Room temperature prevents decomposition of the acid chloride.
Yield : 84% after recrystallization from ethanol.
Alternative Route via Catalytic Hydrogenation
A patent-derived method (US6479677B1) describes vapor-phase hydrogenation to synthesize methyl-substituted furans. Adapting this for the 2-methylfuran moiety:
- Furfural hydrogenation : Furfural is hydrogenated over a Cu-Cr-Mn-Ba catalyst at 170°C to produce 2-methylfuran.
- Functionalization : The 2-methylfuran is oxidized to 2-methylfuran-3-carboxylic acid using KMnO₄ under acidic conditions.
Advantages :
Challenges and Optimization
- Regioselectivity in bromination : Competing bromination at C4 is mitigated by low-temperature conditions (0°C) and controlled NBS addition.
- Acid chloride stability : Rapid use post-synthesis prevents hydrolysis.
- Catalyst deactivation : Pd catalysts require strict anhydrous conditions to prevent oxidation.
Summary of Synthetic Pathways
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Feist-Benary + Suzuki | Cross-coupling | 68 | 98 |
| Hydrogenation + Amide | Vapor-phase hydrogenation | 72 | 95 |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Substituent Impact on Bioactivity : The tetrazole derivative (8a) exhibits higher antimicrobial activity than the thiourea analog (8b), suggesting that the tetrazole ring enhances interactions with microbial targets . The carboxamide core in the target compound may offer intermediate activity compared to these heterocycles.
- N-Substituent Effects : Replacing the furan-2-ylmethyl group (target compound) with a 2-methoxybenzyl group () increases molecular weight (355.81 g/mol ) and predicted density (1.223 g/cm³ ), likely due to the benzyl group's bulkiness . This substitution may alter solubility and membrane permeability.
- Chlorophenyl Position : The 4-chlorophenyl group is a common motif in antimicrobial agents, contributing to hydrophobic interactions with target enzymes . Its position on the furan ring is critical for maintaining planar geometry, as seen in crystallographic studies of analogs .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Compounds
Analysis:
- The tetrazole (8a) and thiourea (8b) derivatives crystallize in monoclinic systems but differ in space group symmetry (centrosymmetric vs. non-centrosymmetric), influencing packing efficiency and stability . The absence of crystallographic data for the target compound limits direct comparisons, but its furan-carboxamide core likely adopts a planar conformation similar to 8a and 8b.
Biological Activity
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide, also known by its CAS number 62645-46-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
The molecular formula of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide is C21H14Cl2O2, and it has a molecular weight of approximately 369.241 g/mol. The compound features a furan ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H14Cl2O2 |
| Molecular Weight | 369.241 g/mol |
| CAS Number | 62645-46-9 |
Antibacterial Activity
Research indicates that compounds containing furan moieties exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . In one study, a related furan derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli . This suggests that 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide may possess similar antibacterial effects.
Anticancer Activity
Furan derivatives are also being explored for their anticancer potential. In studies involving human cervical cancer cells (HeLa), certain furan conjugates exhibited notable inhibitory activity, with some compounds achieving an IC50 value as low as 0.15 ± 0.05 µg/mL . The proposed mechanisms include mitochondrial modification and membranolytic effects, which could be relevant for the development of new cancer therapies based on the structure of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide.
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, the compound may also exhibit anti-inflammatory effects. Furan derivatives have been studied as selective COX-2 inhibitors, showing comparable potency to existing anti-inflammatory drugs like rofecoxib . This highlights the potential of 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide in treating inflammatory conditions.
Case Studies
- Antibacterial Efficacy : A study evaluating various furan derivatives found that certain compounds significantly inhibited the growth of multiple bacterial strains, outperforming traditional antibiotics in some cases .
- Anticancer Research : In vitro studies on HeLa cells demonstrated that specific furan derivatives induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer treatment .
- Inflammation Models : Experimental models using carrageenan-induced inflammation showed that furan derivatives could effectively reduce inflammation markers, indicating their therapeutic potential in inflammatory diseases .
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Amide coupling (EDCI) | 65–75 | 92 | RT, DMF, 24 h |
| Microwave-assisted | 85 | 98 | 100°C, DCM, 2 h |
| Flow chemistry | 78 | 95 | Continuous flow, 50°C |
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, furan protons at δ 6.2–7.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 370.12) .
- IR Spectroscopy : Detects carbonyl stretching (1680–1700 cm) and C-Cl bonds (750 cm) .
Advanced: How can researchers resolve contradictions in biological activity data observed across different studies for this compound?
Answer:
- Assay Validation : Cross-check activity using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Structural Integrity : Verify compound purity via HPLC and compare with structurally similar analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) .
- Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible across independent labs .
Advanced: What computational strategies are employed to predict the pharmacokinetic properties and target interactions of this compound?
Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., chlorophenyl enhances lipophilicity; logP ≈ 3.2) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 45–60%) and metabolic stability (CYP450 interactions) .
Basic: What in vitro assays are typically used to screen this compound for potential therapeutic applications?
Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., IC = 12–25 µM in HeLa cells) .
- Antimicrobial Screening : Broth microdilution against S. aureus (MIC = 8–16 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition at 50% efficacy) .
Advanced: How do researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
Answer:
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative receptors .
Basic: What are the key considerations for ensuring compound stability during storage and experimental use?
Answer:
- Storage : –20°C in anhydrous DMSO (avoid freeze-thaw cycles) .
- Stability Tests : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C) .
Advanced: What strategies are effective in overcoming solubility challenges during in vivo studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
